molecular formula C15H11NO7 B175493 1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione CAS No. 185102-64-1

1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione

Cat. No. B175493
M. Wt: 317.25 g/mol
InChI Key: OQFZNMXNTLDKDB-UHFFFAOYSA-N
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Description

“1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C15H11NO7 . It’s a derivative of coumarin, a type of organic compound that is often found in plants .


Molecular Structure Analysis

The molecular structure of this compound includes a benzopyran ring, which is a common structure in many natural products . The benzopyran ring is connected to a pyrrolidine-2,5-dione group through an acetyl bridge .

Scientific Research Applications

Heterocyclic Compound Synthesis

1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione is involved in the synthesis of various heterocyclic compounds. Siddiqui and Asad (2006) demonstrated its use in creating heterocyclic derivatives of 3-Formyl-4-hydroxycoumarin, a process important for developing new chemical entities with potential applications in pharmaceuticals and materials science (Siddiqui & Asad, 2006).

Novel Synthesis Techniques

Alizadeh and Ghanbaripour (2013) reported an efficient synthesis method using this compound. They developed a one-pot synthesis approach for 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-ones, demonstrating its versatility in organic synthesis and potential for streamlined pharmaceutical production (Alizadeh & Ghanbaripour, 2013).

Antimicrobial Potential

Jain, Nagda, and Talesara (2006) explored its antimicrobial applications. They synthesized novel azaimidoxy compounds including 1-{[1-naphthyldiazenyl]oxy}pyrrolidine-2,5-dione, evaluating their potential as chemotherapeutic agents due to their antimicrobial properties (Jain, Nagda, & Talesara, 2006).

Pharmaceutical Development

In pharmaceutical research, its derivatives have been used to synthesize various pharmacologically active compounds. For instance, the work of Ornik et al. (1990) involved using methyl 2-benzoylamino-3-dimethylaminopropenoate for the synthesis of derivatives including pyrano[3,2-c]benzopyran-2,5-dione, which are significant in drug discovery and development (Ornik et al., 1990).

Antioxidant and Cytotoxic Activities

Wang et al. (2005) identified a unique derivative, phelligridin G, from the fungus Phellinus igniarius. This derivative showed antioxidant activity and moderate selective cytotoxic activities against human cancer cell lines, highlighting its potential in cancer research (Wang et al., 2005).

Crystallographic Studies

Caracelli et al. (2010) used the compound in crystallography, providing insights into molecular structures that are crucial for the design of new drugs and materials (Caracelli et al., 2010).

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by coumarin derivatives, this compound could have potential uses in the treatment of various diseases .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(7-hydroxy-2-oxochromen-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO7/c17-10-2-1-8-5-9(15(21)22-11(8)7-10)6-14(20)23-16-12(18)3-4-13(16)19/h1-2,5,7,17H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFZNMXNTLDKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584247
Record name 1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione

CAS RN

185102-64-1
Record name 1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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